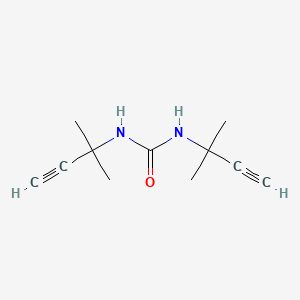

1,3-Bis(2-methylbut-3-yn-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methylbut-3-yn-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRPTFVWYBDBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)NC(C)(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 1,3-Bis(2-methylbut-3-yn-2-yl)urea. Due to the absence of published experimental data for this specific molecule, this document outlines a detailed, scientifically grounded protocol for its synthesis and offers predicted spectroscopic characteristics based on established principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of alkynyl ureas.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift values, infrared spectroscopy correlation tables, and mass spectrometry fragmentation patterns, considering the known data for the precursor 2-methylbut-3-yn-2-ol and general values for symmetrically disubstituted ureas.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | Singlet (broad) | 2H | N-H (Urea) |

| ~2.1 | Singlet | 2H | C≡C-H |

| ~1.6 | Singlet | 12H | C(CH₃)₂ |

Solvent: CDCl₃. The chemical shift of the N-H protons can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (Urea) |

| ~85 | ≡C-H |

| ~70 | C≡ |

| ~55 | C(CH₃)₂ |

| ~28 | CH₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3250 | Strong, broad | N-H stretch |

| ~2100 | Medium, sharp | C≡C stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1570 | Medium | N-H bend (Amide II) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 220.16 | [M]⁺ (Molecular Ion) |

| 138.10 | [M - C₅H₆N]⁺ |

| 83.06 | [C₅H₇N]⁺ |

| 68.06 | [C₄H₄O]⁺ or [C₅H₈]⁺ |

Method: Electron Ionization (EI)

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound. This proposed synthesis proceeds through the formation of the key intermediate, 2-amino-2-methylbut-3-yne, from the commercially available 2-methylbut-3-yn-2-ol, followed by a urea formation reaction.

Step 1: Synthesis of 2-amino-2-methylbut-3-yne (via a modified Ritter Reaction)

Materials:

-

2-methylbut-3-yn-2-ol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (pellets)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

To a stirred solution of 2-methylbut-3-yn-2-ol (1.0 eq) in acetonitrile (5.0 eq), cooled in an ice bath, slowly add concentrated sulfuric acid (1.5 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify to a pH > 12 by the slow addition of solid sodium hydroxide pellets, while maintaining the temperature below 20 °C with an ice bath.

-

The resulting N-(2-methylbut-3-yn-2-yl)acetamide is then hydrolyzed by heating the basic aqueous mixture to reflux for 4-6 hours.

-

After cooling to room temperature, the aqueous mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-amino-2-methylbut-3-yne.

-

Purification can be achieved by distillation under reduced pressure.

Step 2: Synthesis of this compound

Materials:

-

2-amino-2-methylbut-3-yne (from Step 1)

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 2-amino-2-methylbut-3-yne (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of triphosgene (1.0 eq) or carbonyldiimidazole (CDI) (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of the target urea from 2-methylbut-3-yn-2-ol.

The Unexplored Potential of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of November 2025, a comprehensive review of scientific literature and patent databases reveals no specific studies detailing the biological activity of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. This technical guide, therefore, provides an in-depth analysis of the known biological activities of structurally related urea derivatives to infer the potential therapeutic applications and guide future research on this novel compound.

Introduction: The Versatility of the Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has led to the development of a multitude of urea-containing drugs with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4] The structural versatility of the urea moiety allows for the synthesis of diverse derivatives with fine-tuned pharmacological profiles.[1] This guide will explore the established biological activities of urea derivatives, with a particular focus on those bearing alkyl and alkynyl functionalities, to build a predictive framework for the biological potential of this compound.

Potential Biological Activities of Alkyl and Alkynyl Urea Derivatives

Based on the existing literature for structurally similar compounds, this compound may exhibit a range of biological activities, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Urea derivatives are a well-established class of anticancer agents.[5][6] Many approved cancer therapies, such as sorafenib and regorafenib, feature a diarylurea scaffold and function as kinase inhibitors.[7] While this compound is a dialkyl derivative, the presence of the alkynyl groups introduces rigidity and unique electronic properties that could confer potent antiproliferative effects.

Aryl urea derivatives have been shown to target various components of cancer cell signaling pathways, including receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[5] The symmetrical nature of some active urea-based anticancer compounds appears to be crucial for their activity.[7]

Table 1: Representative Anticancer Activity of Urea Derivatives

| Compound Class | Target Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| Diarylureas | Various cancer cell lines | Varies (nM to µM range) | [4] |

| N-aryl-N'-cyclopropyl urea | VEGFR-2 | Sub-micromolar activity | [7] |

| 3-amino-isoxazole urea derivative | c-Raf kinase | 1.1 µM | [7] |

| Carnosic acid urea derivatives | HCT116, SW480, SW620, Caco-2, A375, MiaPaca-2 | Varies (µM range) | [8] |

Antimicrobial Activity

Urea derivatives have also demonstrated significant potential as antimicrobial agents.[9] The inclusion of lipophilic groups, such as the tertiary butyl groups in this compound, could enhance membrane permeability and contribute to antibacterial or antifungal effects. Studies on alkynyl diphenylurea scaffolds have revealed promising antibacterial activity against clinically relevant bacteria, including MRSA.[10]

Table 2: Representative Antimicrobial Activity of Urea Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| Alkynyl diphenylurea derivatives | MRSA USA300, Clostridioides difficile, Escherichia coli | 0.5 to >64 µg/mL | [10] |

| N-alkyl substituted ureas | Gram-positive and Gram-negative bacteria, fungi | Varies | [3] |

| (Thio)Urea benzothiazole derivatives | Staphylococcus aureus | Varies | [11] |

| Adamantyl urea adducts | Acinetobacter baumannii | High growth inhibition (94.5%) | [9] |

Postulated Mechanisms of Action

The biological activity of urea derivatives is often attributed to their ability to interact with specific protein targets. The following section outlines potential signaling pathways and molecular interactions that could be relevant for this compound.

Kinase Inhibition in Cancer

A primary mechanism for the anticancer activity of many urea derivatives is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

Disruption of Microbial Cell Processes

The antimicrobial action of urea derivatives can involve various mechanisms, including the inhibition of essential enzymes or disruption of the cell membrane. The lipophilic nature of the tertiary butyl groups in the target compound could facilitate its insertion into the bacterial cell membrane, leading to altered permeability and cell death.

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Recommended Experimental Protocols for Future Investigation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for 48-72 hours.

-

Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify cell proliferation.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Caption: Workflow for in vitro antiproliferative activity assessment.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Culture: Grow bacterial or fungal strains in appropriate broth media.

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While no direct biological data exists for this compound, the extensive research on related urea derivatives strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and microbiology. The presence of two tertiary acetylenic groups represents a novel structural feature within this class of compounds and warrants a thorough investigation.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of cancer cell lines and microbial pathogens. Positive hits should be followed by more detailed mechanistic studies, including kinase inhibition assays and membrane disruption studies. The exploration of this and other novel dialkynyl urea derivatives could lead to the discovery of a new generation of therapeutic agents.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity [mdpi.com]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Technical Guide to Synthesis and Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific crystal structure of 1,3-Bis(2-methylbut-3-yn-2-yl)urea has not been publicly reported. Therefore, this guide provides a comprehensive overview of the probable synthetic route and a generalized protocol for its characterization and crystal structure analysis, based on established methodologies for similar disubstituted ureas. Illustrative crystallographic data for a related compound is presented for educational purposes.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and forming predictable hydrogen-bonding patterns crucial for crystal engineering. The target molecule, this compound, incorporates two sterically demanding tertiary alcohol-derived alkynyl groups. This unique structure is of interest for its potential to form robust hydrogen-bonded networks and for its possible applications in drug design, where the alkynyl moiety can serve as a versatile functional group for further modification.

This technical guide outlines the probable synthetic pathway for this compound and details the standard experimental procedures required for its single-crystal X-ray diffraction analysis.

Synthesis and Characterization

The synthesis of symmetrically disubstituted ureas can be achieved through several reliable methods. For the title compound, a likely approach involves the reaction of 2-methylbut-3-yn-2-amine with a carbonyl source.

Proposed Synthetic Protocol

A common and effective method for the synthesis of 1,3-disubstituted ureas is the reaction of an amine with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). An alternative route involves the reaction of an isocyanate with an amine. Given the starting material 2-methylbut-3-yn-2-ol, a plausible multi-step synthesis is outlined below.

Step 1: Synthesis of 2-amino-2-methylbut-3-yne. This step can be challenging and may require specialized methods such as a Ritter reaction on 2-methylbut-3-yn-2-ol followed by hydrolysis, or a direct amination protocol.

Step 2: Synthesis of this compound. Once the amine is obtained, it can be reacted with a carbonyl source. The use of carbonyldiimidazole (CDI) is often preferred as it is safer than phosgene and generally gives high yields.

-

Materials: 2-amino-2-methylbut-3-yne, Carbonyldiimidazole (CDI), dry Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 2-amino-2-methylbut-3-yne (2.0 equivalents) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of CDI (1.0 equivalent) in dry THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

-

Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic methods to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the methyl protons, the acetylenic proton, and the N-H protons of the urea linkage. The integration of these signals would confirm the stoichiometry of the molecule. |

| ¹³C NMR | Signals for the quaternary carbons, methyl carbons, the acetylenic carbons, and the carbonyl carbon of the urea group. |

| FT-IR | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C≡C-H stretching (around 3300 cm⁻¹), C≡C stretching (around 2100 cm⁻¹), and the C=O stretching of the urea (the "urea band I," around 1650 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O. |

Crystal Structure Analysis

To date, the crystal structure of this compound has not been reported. The following sections describe the general methodology for obtaining and analyzing its crystal structure.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown by various methods.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data for a Disubstituted Urea

The following table presents crystallographic data for a known disubstituted urea, 1,3-diphenylurea , to exemplify the type of information obtained from a single-crystal X-ray diffraction study. This data is for illustrative purposes only and does not represent the title compound.

| Parameter | 1,3-diphenylurea |

| Chemical Formula | C₁₃H₁₂N₂O |

| Formula Weight | 212.25 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.118(3) |

| b (Å) | 10.558(2) |

| c (Å) | 11.780(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1133.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.243 |

| Absorption Coefficient (mm⁻¹) | 0.082 |

| F(000) | 448 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.33 to 25.00 |

| Reflections collected | 2245 |

| Independent reflections | 1989 [R(int) = 0.0211] |

| Final R indices [I>2sigma(I)] | R1 = 0.0388, wR2 = 0.0968 |

| R indices (all data) | R1 = 0.0487, wR2 = 0.1035 |

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of a novel urea compound.

Caption: Synthetic workflow for this compound.

In-depth Technical Guide: Solubility and Stability of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific data regarding the solubility and stability of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. While information exists for structurally related urea derivatives and the precursor molecule, 2-methylbut-3-yn-2-ol, these data points do not allow for a direct and accurate assessment of the target compound's physicochemical properties.

This guide, therefore, serves to highlight the current knowledge gap for researchers, scientists, and drug development professionals interested in this specific molecule. The absence of empirical data necessitates that any research or development involving this compound would require initial, fundamental characterization of its solubility and stability profiles.

Current State of Knowledge

Our extensive search did not yield any published studies, technical data sheets, or patent literature containing quantitative solubility data for this compound in common organic or aqueous solvents. Similarly, there is no available information on its stability under varying conditions of pH, temperature, and light exposure.

While general principles of organic chemistry can provide some theoretical estimations, these are not a substitute for empirical data. The presence of two tertiary alcohol functionalities and a central urea moiety suggests potential for hydrogen bonding, which would influence its solubility in polar solvents. The alkyne groups introduce a degree of lipophilicity. However, the interplay of these functional groups makes its solubility profile difficult to predict without experimental validation.

Proposed Experimental Protocols for Characterization

To address the current lack of data, the following standard experimental protocols are recommended for determining the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for solubility determination using the shake-flask method.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | To determine solubility in biological relevant media. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Common solvents in pharmaceutical formulations and organic synthesis. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Strong organic solvents often used for stock solutions. |

| Nonpolar | Dichloromethane (DCM), Ethyl Acetate | To assess solubility in less polar environments. |

Stability Assessment

A comprehensive stability study should evaluate the degradation of the compound under various stress conditions.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation stability study.

Table 2: Recommended Conditions for Stability Testing

| Condition | Stressor | Purpose |

| pH | Acidic (pH 1-3), Neutral (pH 7), Basic (pH 9-11) | To assess susceptibility to acid and base-catalyzed hydrolysis. |

| Temperature | Elevated temperatures (e.g., 40°C, 60°C, 80°C) | To evaluate thermal stability and predict degradation at lower temperatures. |

| Oxidation | Hydrogen peroxide solution (e.g., 3%) | To determine susceptibility to oxidative degradation. |

| Light | Exposure to UV and visible light | To assess photostability. |

Conclusion and Future Directions

The current lack of publicly available data on the solubility and stability of this compound presents a significant hurdle for its potential application in research and drug development. The experimental protocols outlined in this guide provide a clear roadmap for the necessary characterization of this compound.

It is strongly recommended that any future work involving this molecule begins with a thorough investigation of these fundamental physicochemical properties. The resulting data would be invaluable to the scientific community and would enable a more informed assessment of its potential as a scaffold in medicinal chemistry or other applications. The generation and publication of this data are crucial next steps to unlock the potential of this compound.

A Theoretical Exploration into the Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific information regarding the discovery, history, or established synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. This document, therefore, presents a hypothetical, yet scientifically grounded, technical guide for its potential synthesis. The proposed methodologies are based on well-established principles of organic chemistry and analogous reactions reported in the literature. All experimental protocols are illustrative and would require optimization and rigorous safety assessment prior to implementation.

Introduction

1,3-Disubstituted ureas are a class of organic compounds with significant interest in medicinal chemistry and materials science. While the specific compound this compound is not described in the available literature, its structure, featuring two tertiary propargyl groups, suggests potential applications stemming from the unique steric and electronic properties of the acetylene functionality. This guide outlines a plausible two-stage synthetic pathway commencing from the readily available starting material, 2-methylbut-3-yn-2-ol.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Stage 1: Synthesis of the Key Intermediate, 2-Amino-2-methylbut-3-yne. This involves the conversion of the tertiary alcohol, 2-methylbut-3-yn-2-ol, into the corresponding primary amine. The Ritter reaction is a suitable method for this transformation, proceeding via a stable tertiary carbocation intermediate.

-

Stage 2: Synthesis of this compound. The target symmetrical urea can then be synthesized from the primary amine intermediate. A common and effective method for this is the reaction with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), which is safer to handle than phosgene gas.

The overall proposed workflow is depicted in the following diagram:

Hypothetical Experimental Protocols

3.1 Stage 1: Synthesis of 2-Amino-2-methylbut-3-yne

3.1.1 Step 1: Ritter Reaction to form N-(2-methylbut-3-yn-2-yl)acetamide

The Ritter reaction is an effective method for converting tertiary alcohols into N-alkyl amides.[1][2]

-

Materials: 2-methylbut-3-yn-2-ol, acetonitrile (CH₃CN), concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 2-methylbut-3-yn-2-ol (1.0 eq) in excess acetonitrile (10-20 eq, acting as both reactant and solvent) in a flask cooled in an ice bath (0 °C), slowly add concentrated sulfuric acid (2.0 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylbut-3-yn-2-yl)acetamide.

-

Purify the crude product by column chromatography or recrystallization.

-

3.1.2 Step 2: Hydrolysis of N-(2-methylbut-3-yn-2-yl)acetamide

-

Materials: N-(2-methylbut-3-yn-2-yl)acetamide, hydrochloric acid (6 M), sodium hydroxide solution (10 M), diethyl ether, anhydrous potassium carbonate.

-

Procedure:

-

Suspend the N-(2-methylbut-3-yn-2-yl)acetamide (1.0 eq) in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the solution by the slow addition of 10 M sodium hydroxide solution until a pH > 12 is achieved.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure (note: the product amine is likely volatile) to yield 2-amino-2-methylbut-3-yne.

-

3.2 Stage 2: Synthesis of this compound

The reaction of a primary amine with 1,1'-carbonyldiimidazole (CDI) is a standard and safe method for the synthesis of symmetrical ureas.

-

Materials: 2-amino-2-methylbut-3-yne, 1,1'-carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF), water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-amino-2-methylbut-3-yne (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a solution of CDI (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Data Presentation

As this is a theoretical guide, no experimental quantitative data can be provided. A summary of the proposed reaction conditions is presented in the table below.

| Stage | Reaction | Key Reagents | Proposed Conditions | Product |

| 1A | Ritter Reaction | 2-methylbut-3-yn-2-ol, CH₃CN, H₂SO₄ | 0 °C to room temp, 12-24 h | N-(2-methylbut-3-yn-2-yl)acetamide |

| 1B | Amide Hydrolysis | N-(2-methylbut-3-yn-2-yl)acetamide, aq. HCl | Reflux, 4-8 h | 2-Amino-2-methylbut-3-yne |

| 2 | Urea Formation | 2-Amino-2-methylbut-3-yne, CDI | Anhydrous THF, room temp, 12-24 h | This compound |

Table 1: Summary of Proposed Synthetic Steps and Conditions.

Signaling Pathways and Biological Activity

There is no information available regarding the biological activity or any associated signaling pathways for this compound. Extensive biological screening would be required to determine its pharmacological profile.

Conclusion

This technical guide provides a hypothetical but plausible pathway for the synthesis of the novel compound this compound. The proposed route utilizes well-established chemical transformations and starts from a commercially available precursor. It is intended to serve as a foundational resource for researchers and drug development professionals who may have an interest in synthesizing and exploring the properties of this and related alkynyl-substituted ureas. All proposed experimental work should be conducted with appropriate safety precautions and would require optimization of reaction conditions.

References

An In-Depth Technical Guide on 1,3-Disubstituted Urea Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 1,3-Disubstituted Ureas

The synthesis of symmetrical 1,3-disubstituted ureas can be achieved through several established methods. A common and straightforward approach involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate in situ. This isocyanate then reacts with a second equivalent of the amine to yield the desired symmetrical urea.

For the specific synthesis of 1,3-bis(2-methylbut-3-yn-2-yl)urea, the starting material would be 2-methyl-3-butyn-2-amine.

General Experimental Protocol for the Synthesis of Symmetrical 1,3-Dialkyl Ureas:

-

Reaction Setup: A solution of the primary amine (e.g., 2-methyl-3-butyn-2-amine) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The solution is typically cooled in an ice bath.

-

Isocyanate Formation: A solution of triphosgene in the same solvent is added dropwise to the cooled amine solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. The reaction is monitored for the formation of the isocyanate intermediate.

-

Urea Formation: After the formation of the isocyanate is complete, a second equivalent of the primary amine is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove any remaining base and salts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 1,3-disubstituted urea.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of urea derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, particularly as anticancer agents. Many urea-containing drugs, such as Sorafenib and Lenvatinib, function as kinase inhibitors. These drugs target signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.

The alkynyl groups in the target compound are interesting functionalities. Terminal alkynes can participate in various biological interactions and are often used as bioorthogonal handles in chemical biology. The bulky tertiary alkyl groups adjacent to the urea nitrogen atoms may influence the molecule's conformation and its ability to fit into the binding pockets of target proteins.

A hypothetical signaling pathway that could be targeted by such a urea derivative, based on the known mechanisms of other urea-based kinase inhibitors, is depicted below.

Quantitative Data Presentation

Due to the absence of specific experimental data for this compound and its direct analogs in the searched literature, a table of quantitative data (e.g., IC50 values) cannot be provided at this time. For drug development professionals, it would be imperative to synthesize this compound and its derivatives and then screen them against a panel of relevant biological targets, such as various kinases or cancer cell lines, to generate such data.

Conclusion

The scaffold of 1,3-disubstituted ureas continues to be a fertile ground for the discovery of new therapeutic agents. While the specific compound this compound remains to be explored, the general methodologies for its synthesis are well-established. Based on the activities of other urea derivatives, it is plausible that this compound and its analogs could exhibit interesting biological properties, potentially as kinase inhibitors for cancer therapy. Further research, including synthesis, characterization, and comprehensive biological evaluation, is necessary to elucidate the therapeutic potential of this particular class of compounds. This guide provides a foundational framework for researchers interested in pursuing the investigation of these novel urea derivatives.

Methodological & Application

Application Note and Protocol: Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-disubstituted ureas are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea, a symmetrical urea derivative incorporating the 2-methylbut-3-yn-2-yl moiety. The presence of the terminal alkyne groups offers a potential handle for further functionalization via click chemistry or other alkyne-specific reactions, making this compound a versatile building block in drug discovery and development. The following protocol is based on the general principle of reacting a primary amine with urea to form a symmetrical disubstituted urea.[1][2]

Experimental Data

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Methylbut-3-yn-2-amine | C₅H₉N | 83.13 | Colorless liquid | N/A |

| Urea | CH₄N₂O | 60.06 | White solid | 133-135 |

| This compound | C₁₁H₁₆N₂O | 192.26 | White to off-white solid | (Predicted) |

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~5.5 (s, 2H) | -NH- |

| ~2.2 (s, 2H) | -C≡CH |

| ~1.5 (s, 12H) | -C(CH₃)₂ |

Note: The chemical shifts are predicted and should be confirmed by experimental data.

Experimental Protocol

Materials:

-

2-Methylbut-3-yn-2-amine

-

Urea

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-methylbut-3-yn-2-amine (10.0 g, 0.12 mol) and urea (3.6 g, 0.06 mol).

-

Solvent Addition: Add 100 mL of toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted urea.

-

Wash the filtrate with deionized water (3 x 50 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O, N-H, C≡C-H).

-

Melting Point Analysis: To assess the purity of the compound.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

-

Toluene is a flammable and toxic solvent; handle with care.

-

2-Methylbut-3-yn-2-amine is a volatile and potentially flammable liquid.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 1,3-Bis(2-methylbut-3-yn-2-yl)urea in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea and its derivatives are a cornerstone in medicinal chemistry, integral to the design of numerous therapeutic agents due to their unique chemical properties and ability to form stable hydrogen bonds with biological targets.[1] This document explores the potential applications of a novel symmetric urea derivative, 1,3-Bis(2-methylbut-3-yn-2-yl)urea. While specific research on this compound is not extensively available in the public domain, this document extrapolates its potential therapeutic applications based on the well-established roles of structurally related urea-containing compounds. We provide detailed hypothetical protocols for its synthesis and for screening its biological activity, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction to Urea Derivatives in Drug Discovery

The urea moiety is a privileged scaffold in drug design, found in a wide array of FDA-approved drugs.[2] Its utility stems from its ability to act as a rigid and planar hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1] This has led to the development of urea-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3] The biological activity of urea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms, which can influence the compound's potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound

The synthesis of symmetrically disubstituted ureas can be achieved through several established methods. A common and effective approach involves the reaction of an amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer alternative to the highly toxic phosgene gas.[1]

Experimental Protocol: Synthesis via Triphosgene

Materials:

-

2-methylbut-3-yn-2-amine

-

Triphosgene (Bis(trichloromethyl)carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbut-3-yn-2-amine (2.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous dichloromethane.

-

Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Biological Screening

Given the structural features of this compound, particularly the terminal alkyne groups, it could be explored for a variety of therapeutic applications. The alkyne moieties offer a handle for further functionalization via "click chemistry," potentially for creating bioconjugates or targeted drug delivery systems. Based on the activities of other disubstituted ureas, potential applications include:

-

Anticancer Activity: Many urea derivatives, such as Sorafenib, are potent kinase inhibitors.[4]

-

Antiviral Activity: Some urea-based compounds have shown efficacy as non-nucleoside reverse transcriptase inhibitors in HIV.[4]

-

Antibacterial Activity: Urea derivatives have been investigated for their antibacterial properties.[5]

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a general method to screen for the potential of this compound to inhibit a specific protein kinase.

Materials:

-

This compound (test compound)

-

Known kinase inhibitor (positive control, e.g., Staurosporine)

-

Recombinant protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

96-well microplate

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the kinase, substrate, and kinase assay buffer to each well.

-

Addition of Compounds: Add the diluted test compound, positive control, or DMSO (negative control) to the appropriate wells.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

-

Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the log of the compound concentration.

Data Presentation

Quantitative data from screening assays should be summarized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Data

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | Kinase A | 150 |

| This compound | Kinase B | >10,000 |

| Staurosporine (Positive Control) | Kinase A | 15 |

Visualizations

Signaling Pathway

Many urea-based anticancer drugs function by inhibiting receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth and proliferation.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Urea Derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and validation of a novel compound.

Caption: Workflow for Screening and Validating a Novel Urea Compound.

Conclusion

While this compound is not a widely documented compound, its structure suggests potential for development as a therapeutic agent, leveraging the proven utility of the urea scaffold in medicinal chemistry. The protocols and workflows provided herein offer a foundational framework for its synthesis and biological evaluation. Further research is warranted to explore the specific biological activities of this and related novel urea derivatives.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Bis(2-methylbut-3-yn-2-yl)urea as a Versatile Building Block for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a novel, symmetrical building block designed for the modular synthesis of complex molecular architectures. Its unique structure, featuring a central urea moiety flanked by two tertiary propargyl groups, offers a compelling combination of desirable properties for applications in medicinal chemistry and materials science. The urea functional group is a prevalent structural motif in numerous FDA-approved drugs, known for its ability to form stable hydrogen bond interactions with biological targets. The terminal alkyne groups serve as versatile handles for covalent modification, most notably through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This document provides a theoretical framework and exemplary protocols for the synthesis and application of this compound, highlighting its potential as a rigid, bivalent linker for the construction of sophisticated molecules such as dimeric inhibitors, targeted drug conjugates, and novel polymers.

Data Presentation

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-amino-2-methyl-3-butyne (2.2 equiv.) | 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv.) | THF | 25 | 12 | 85 | >95 (NMR) |

Table 2: Exemplary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactants | Catalyst System | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| This compound (1.0 equiv.), Benzyl Azide (2.5 equiv.) | CuSO₄·5H₂O (0.1 equiv.), Sodium Ascorbate (0.2 equiv.) | t-BuOH/H₂O (1:1) | 25 | 8 | 92 | >98 (LCMS) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a proposed synthesis from the precursor 2-amino-2-methyl-3-butyne using 1,1'-carbonyldiimidazole (CDI) as a safe alternative to phosgene.

Materials:

-

2-amino-2-methyl-3-butyne

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 1,1'-carbonyldiimidazole (1.0 equivalent).

-

Dissolve the CDI in anhydrous THF (approximately 10 mL per gram of CDI).

-

In a separate flask, dissolve 2-amino-2-methyl-3-butyne (2.2 equivalents) in anhydrous THF.

-

Slowly add the solution of the amine to the stirring solution of CDI at room temperature over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the use of the title compound as a bivalent linker in a model reaction with benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (2.5 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in deionized water.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.

-

Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction by TLC or LCMS until the starting alkyne is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bis-triazole product by flash column chromatography or recrystallization to obtain the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization

Application Note: High-Purity Isolation of 1,3-Bis(2-methylbut-3-yn-2-yl)urea for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,3-Bis(2-methylbut-3-yn-2-yl)urea, a novel substituted urea derivative with potential applications in medicinal chemistry and materials science. The protocols outlined below are designed to yield a high-purity compound suitable for downstream applications, including biological screening and materials characterization.

Introduction

Substituted ureas are a significant class of organic compounds with a wide range of biological activities and industrial applications. The purity of these compounds is critical for obtaining reliable and reproducible results in research and development. This compound, with its two reactive alkyne functionalities, presents unique opportunities for further chemical modification and incorporation into larger molecular scaffolds. This application note details two primary methods for its purification: recrystallization and column chromatography.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a synthesized batch of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific conditions of the purification.

| Parameter | Crude Product | After Recrystallization | After Column Chromatography |

| Appearance | Off-white to pale yellow solid | White crystalline solid | White powder |

| Purity (by HPLC) | ~85% | >98% | >99% |

| Yield | - | 80-90% | 60-75% |

| Melting Point | 145-150 °C | 152-154 °C | 153-154 °C |

Experimental Protocols

A. Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For this compound, a mixed solvent system is proposed to achieve optimal purification.

Materials and Equipment:

-

Crude this compound

-

Methanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Spatula and weighing balance

-

Ice bath

Protocol:

-

Dissolution: In a fume hood, weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

-

Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. The slow cooling process is crucial for the formation of pure crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold 1:1 methanol/water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

-

Analysis: Determine the melting point and purity of the recrystallized product and compare it to the crude material.

B. Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, silica gel is an effective stationary phase.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

-

Chromatography column

-

Beakers and round-bottom flasks

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

-

Rotary evaporator

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica gel.

-

Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent gradient should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect the eluent in small fractions.

-

TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying and Analysis: Dry the resulting solid under vacuum and determine its purity and melting point.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of a synthesized chemical compound.

Figure 1. General workflow for the purification and analysis of a synthesized chemical compound.

Application Notes and Protocols for 1,3-Bis(2-methylbut-3-yn-2-yl)urea in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a novel bifunctional linker designed for application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its symmetrical structure, featuring two terminal alkyne groups, makes it an ideal candidate for crosslinking applications, dendrimer synthesis, and the development of complex molecular architectures. The urea functionality provides a rigid core with hydrogen bonding capabilities, potentially influencing the conformational properties of the resulting constructs. The tertiary carbon atoms adjacent to the alkyne moieties may introduce steric hindrance, a factor that can be leveraged to control reactivity or may require optimization of reaction conditions.

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction is a prime example of click chemistry, uniting terminal alkynes and azides to form stable 1,2,3-triazole linkages.[2][3] This reaction is known for its high efficiency and orthogonality, proceeding under mild conditions, often in aqueous environments.[1][4]

Potential Applications

The unique structure of this compound opens up several possibilities in various fields of chemical and biomedical research:

-

Bioconjugation: As a crosslinking agent to link two different azide-modified biomolecules, such as proteins, peptides, or nucleic acids.

-

Drug Delivery: For the synthesis of drug-linker conjugates or the formation of well-defined polymeric micelles and nanoparticles.

-

Materials Science: In the creation of novel polymers and hydrogels with tailored properties through efficient crosslinking.[2]

-

Dendrimer Synthesis: As a core molecule for the divergent synthesis of dendrimers and other complex, highly branched structures.

Synthesis of this compound

A potential two-step synthesis is outlined below:

-

Synthesis of 2-amino-2-methylbut-3-yne: This can be achieved from 2-methyl-3-butyn-2-ol through various established methods for converting tertiary alcohols to amines.

-

Formation of the Urea: The reaction of 2-amino-2-methylbut-3-yne with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, would yield the desired this compound.

dot

References

- 1. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Bis(2-methylbut-3-yn-2-yl)urea as a Ligand in Organometallic Chemistry

Introduction

Urea derivatives have emerged as versatile ligands in organometallic chemistry and catalysis. The presence of both hydrogen-bond donating (N-H) and accepting (C=O) groups allows them to form stable complexes and participate in secondary coordination sphere interactions, influencing the reactivity and selectivity of the metal center. This document describes the proposed synthesis and potential applications of 1,3-bis(2-methylbut-3-yn-2-yl)urea, a novel symmetrical urea ligand.

The ligand features two tertiary propargyl groups, which introduce several key features:

-

Steric Bulk: The gem-dimethyl groups provide significant steric hindrance around the coordinating urea core, potentially leading to the formation of monoligated, coordinatively unsaturated metal centers.

-

Alkynyl Functionality: The two terminal alkyne moieties are available for post-complexation modifications (e.g., via click chemistry or Sonogashira coupling), allowing for the synthesis of larger supramolecular structures, covalent attachment to supports, or the creation of multimetallic complexes.

-

π-Coordination: The alkyne groups themselves can coordinate to metal centers, making the ligand potentially bidentate or bridging.

These characteristics suggest that organometallic complexes of this compound could find applications in catalysis, materials science, and as precursors for drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound (L1)

The synthesis of the target ligand (L1) is proposed as a two-step process starting from the commercially available 2-methyl-3-butyn-2-ol. The first step involves the synthesis of the corresponding primary amine via a Ritter-type reaction, followed by the formation of the symmetrical urea using triphosgene.

Step 1a: Synthesis of N-(2-methylbut-3-yn-2-yl)acetamide

This step utilizes the Ritter reaction, where a tertiary alcohol reacts with a nitrile under strong acidic conditions to form an N-alkyl amide after hydrolysis.[1][2][3]

-

Materials:

-

2-Methyl-3-butyn-2-ol

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 2-methyl-3-butyn-2-ol (1.0 eq) in acetonitrile (5.0 eq), cooled to 0 °C in an ice bath, add concentrated sulfuric acid (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture over crushed ice and neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude N-(2-methylbut-3-yn-2-yl)acetamide, which can be purified by column chromatography or recrystallization.

-

Step 1b: Hydrolysis to 2-methylbut-3-yn-2-amine

The resulting amide is hydrolyzed under basic conditions to yield the primary amine.

-

Materials:

-

N-(2-methylbut-3-yn-2-yl)acetamide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve the N-(2-methylbut-3-yn-2-yl)acetamide (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide solution (5.0 eq).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Carefully remove the solvent by distillation to obtain 2-methylbut-3-yn-2-amine. Caution: This is expected to be a low-boiling, volatile amine.

-

Step 2: Synthesis of this compound (L1)

The symmetrical urea is synthesized by reacting the amine with triphosgene, a safer substitute for phosgene gas.[4][5]

-

Materials:

-

2-methylbut-3-yn-2-amine

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere (N₂ or Ar), dissolve triphosgene (0.4 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve 2-methylbut-3-yn-2-amine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

-

Add the amine/base solution dropwise to the stirred triphosgene solution at 0 °C over 1 hour.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound (L1).

-

Protocol 2: General Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with the L1 ligand. Urea ligands can coordinate to palladium, and such complexes may have catalytic applications.[6][7]

-

Materials:

-

This compound (L1)

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the palladium precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq) in anhydrous DCM under an inert atmosphere.

-

In a separate flask, dissolve the ligand L1 (1.0-1.2 eq) in anhydrous DCM.

-

Add the ligand solution dropwise to the stirred palladium solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours. A color change or precipitation may be observed.

-

If a precipitate forms, collect it by filtration, wash with cold DCM and diethyl ether, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and precipitate the complex by adding a non-polar solvent like hexanes or pentane.

-

Isolate the solid product by filtration and dry under vacuum.

-

Data Presentation

Table 1: Physicochemical Properties of Starting Material

| Property | Value |

| Compound Name | 2-Methyl-3-butyn-2-ol |

| CAS Number | 115-19-5 |

| Molecular Formula | C₅H₈O |

| Molar Mass | 84.12 g/mol |

| Appearance | Colorless liquid |

| Density | 0.864 g/cm³ |

| Boiling Point | 104 °C |

| Melting Point | 2.6 °C |

Table 2: Proposed Reaction Parameters for Ligand (L1) Synthesis

| Parameter | Step 1a (Amide Formation) | Step 1b (Hydrolysis) | Step 2 (Urea Formation) |

| Stoichiometry | Alcohol:CH₃CN:H₂SO₄ (1:5:1.2) | Amide:NaOH (1:5) | Amine:Triphosgene:Base (2:0.4:2.2) |

| Solvent | Acetonitrile | Ethanol/Water | Dichloromethane (anhydrous) |

| Temperature | 0 °C to RT | Reflux | 0 °C to RT |

| Reaction Time | 12-16 hours | 8-12 hours | 4-5 hours |

| Workup | Neutralization, Extraction | Extraction | Aqueous wash, Extraction |

| Purification | Chromatography/Recrystallization | Distillation | Chromatography/Recrystallization |

Table 3: Expected Characterization Data for Ligand (L1)

| Technique | Expected Observations |

| ¹H NMR | Singlet for the two methyl groups (~1.5 ppm, 12H), singlet for the acetylenic proton (~2.4 ppm, 2H), and a broad singlet for the N-H protons (~5.5-6.5 ppm, 2H). |

| ¹³C NMR | Signals for the quaternary carbon (~50 ppm), methyl carbons (~30 ppm), and two signals for the alkyne carbons (~70 ppm and ~85 ppm). A signal for the carbonyl carbon (~155-160 ppm). |

| IR (cm⁻¹) | Strong C=O stretch (~1630-1660), N-H stretch (~3300-3400), C≡C-H stretch (~3250-3300), and C≡C stretch (~2100-2150). |

| Mass Spec. | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₆N₂O. |

Visualizations

Diagram 1: Proposed Synthetic Workflow for Ligand L1

Caption: Proposed two-step synthesis of the target ligand (L1).

Diagram 2: Proposed Metal Complexation and Characterization

Caption: General workflow for synthesis and characterization of a metal complex with L1.

References

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocol for the Scaled-Up Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a symmetrical disubstituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and utility as building blocks for more complex molecules.[1][2][3] The synthesis of symmetrical ureas can be achieved through various methods, including the reaction of an amine with phosgene or its substitutes, isocyanates, or through the carbonylation of amines.[2][4] For a scalable and safer laboratory synthesis, the use of phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (CDI) is often preferred. An alternative, environmentally friendly, and scalable approach involves the reaction of an amine with potassium isocyanate in water.[1][5]

This document outlines a detailed protocol for the synthesis of this compound from 2-methylbut-3-yn-2-amine, a derivative of the commercially available 2-methylbut-3-yn-2-ol.[6] The described method is based on the reaction of the primary amine with a carbonyl source, a common and effective strategy for urea formation.[2]

Experimental Protocol

This protocol details the synthesis of this compound starting from the corresponding amine.

Materials and Equipment

-

Reagents:

-

2-methylbut-3-yn-2-amine

-

1,1'-Carbonyldiimidazole (CDI) or Triphosgene

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) (if using triphosgene)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-